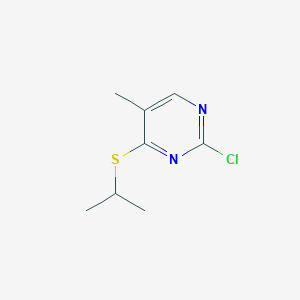

2-Chloro-4-(isopropylthio)-5-methylpyrimidine

描述

属性

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c1-5(2)12-7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGYWRMFYQDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1SC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with isopropylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:

Starting Materials: 2-chloro-5-methylpyrimidine and isopropylthiol.

Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a temperature range of -70°C to -30°C.

Catalysts and Reagents: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the isopropylthiol, facilitating its nucleophilic attack on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atom at the 2-position undergoes substitution with nucleophiles under basic or catalytic conditions.

Mechanism : The electron-deficient pyrimidine ring facilitates attack by nucleophiles at the 2-position, often requiring base-assisted deprotonation or transition-metal catalysis .

Oxidation of the Isopropylthio Group

The isopropylthio (-S-iPr) group is susceptible to oxidation, yielding sulfoxide or sulfone derivatives.

Note : Sulfone formation enhances electrophilicity at the 4-position, enabling further functionalization .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Key Insight : Coupling efficiency depends on steric hindrance from the isopropylthio group and electronic effects of the pyrimidine ring .

Alkylation and Acylation

The sulfur atom in the isopropylthio group can act as a nucleophile under specific conditions.

Limitation : Over-alkylation may occur due to the high nucleophilicity of sulfur.

Ring Functionalization

The methyl group at the 5-position undergoes selective oxidation or halogenation.

Application : Brominated derivatives serve as intermediates for further cross-coupling .

Comparative Reactivity of Analogues

The isopropylthio group confers distinct reactivity compared to other substituents:

Trend : Bulkier thioethers reduce coupling efficiency but enhance oxidative stability .

科学研究应用

Medicinal Chemistry

-

Anticancer Activity:

Research indicates that 2-Chloro-4-(isopropylthio)-5-methylpyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent. For example, cytotoxicity assays revealed an IC50 value of less than 10 µM against certain cancer cells. -

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial efficacy. Studies using standard disc diffusion methods showed notable inhibition zones against various bacterial strains, indicating potential applications in treating infections. -

Enzyme Inhibition:

Investigations into enzyme inhibition have shown that this compound can effectively inhibit acetylcholinesterase (AChE), suggesting its potential use in cognitive disorders such as Alzheimer's disease.

Agriculture

The compound is being explored for its role in developing agrochemicals. Its unique structure may allow it to act as a pesticide or herbicide, targeting specific biological pathways in pests or weeds.

Case Studies

-

Cytotoxicity Assays:

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant cell death and highlighting its potential as an anticancer agent. -

Antimicrobial Testing:

Another study assessed the compound's antimicrobial properties against both Gram-positive and Gram-negative bacteria, confirming its efficacy through measurable inhibition zones. -

Enzyme Inhibition Studies:

Research involving AChE inhibition showed that the compound could significantly reduce enzyme activity, supporting its potential application in treating cognitive disorders.

作用机制

The mechanism of action of 2-Chloro-4-(isopropylthio)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular pathways involved are still under investigation.

相似化合物的比较

Table 1: Key Properties of Pyrimidine Derivatives and Analogues

| Compound Name | Substituents (Positions) | Molecular Formula | Key Applications | Notable Properties |

|---|---|---|---|---|

| This compound | Cl (2), S-iPr (4), CH₃ (5) | C₈H₁₂ClN₂S | Agrochemical/pharmaceutical intermediates | High lipophilicity, reactive Cl site |

| 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | Cl (4), OCH₃ (6), CH₃ (2), NH₂ (5) | C₆H₉ClN₃O | Pharmaceutical intermediates | Enhanced solubility (amine group) |

| 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine | Cl (2), C₆H₃F(OCH₃) (4), CH₃ (5) | C₁₂H₁₁ClFN₂O | Industrial applications | Bulky aryl group, UV stability |

| Atrazine (triazine analogue) | Cl (2), NHCH₂CH₃ (4), NHCH(CH₃)₂ (6) | C₈H₁₄ClN₅ | Herbicide | High groundwater mobility |

生物活性

2-Chloro-4-(isopropylthio)-5-methylpyrimidine is a heterocyclic compound with significant biological activity, primarily explored for its potential applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and its relevance in various therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a chlorine atom and an isopropylthio group. The presence of these substituents contributes to its unique reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent. For instance, it has been shown to induce apoptosis in human cancer cells through the modulation of key signaling pathways involved in cell survival and death .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it shows inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . This inhibition can enhance neurotransmitter levels, potentially improving cognitive function.

The mechanism of action of this compound involves interaction with various molecular targets:

- Enzyme Binding : The compound binds to active sites on enzymes, altering their activity and leading to downstream effects on cellular pathways.

- Signal Transduction Modulation : It may influence signal transduction pathways by acting as an agonist or antagonist at specific receptors, thereby affecting cellular responses to stimuli.

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Assays : In one study, the compound was tested against several cancer cell lines, revealing an IC50 value indicative of significant cytotoxicity (less than 10 µM) .

- Antimicrobial Testing : Another study evaluated its antimicrobial efficacy using standard disc diffusion methods, demonstrating notable inhibition zones against tested bacterial strains .

- Enzyme Inhibition Studies : Research involving AChE inhibition showed that the compound could effectively reduce enzyme activity, supporting its potential use in treating cognitive disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 4-(Dimethylamino)pyrimidin-2-yl derivative | Moderate | High | Moderate |

| Benzothiazole derivatives | High | Low | Weak |

This table highlights that while this compound exhibits strong anticancer and enzyme inhibition activities, it may not be as effective as some other compounds in antimicrobial applications.

常见问题

Q. What are the optimal synthetic routes for 2-chloro-4-(isopropylthio)-5-methylpyrimidine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine scaffold. Key steps include:

- Chlorination: Introduce chlorine at the 2-position using POCl₃ or PCl₃ under reflux conditions (e.g., 80–110°C for 6–12 hours) .

- Thioether Formation: React with isopropylthiol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 50–70°C for 4–8 hours .

- Methylation: Introduce the methyl group via Friedel-Crafts alkylation or using methyl iodide with a palladium catalyst .

Yield Optimization Strategies:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Higher yields due to reduced side reactions |

| Catalyst | Pd(OAc)₂ (0.5–1 mol%) | Accelerates methylation step |

| Solvent | Anhydrous DMF | Enhances nucleophilicity of isopropylthiol |

Reference Data: and describe analogous protocols for structurally similar pyrimidines.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple spectroscopic and chromatographic techniques:

- NMR Spectroscopy:

- ¹H NMR: Look for signals at δ 1.3–1.5 ppm (isopropyl CH₃), δ 2.5–2.7 ppm (SCH(CH₃)₂), and δ 8.1–8.3 ppm (pyrimidine H) .

- ¹³C NMR: Confirm the presence of quaternary carbons (C-Cl and C-S) at δ 120–130 ppm .

- HPLC/MS: Use reverse-phase C18 columns with acetonitrile/water gradients; expect [M+H]⁺ ~229.1 m/z .

- Elemental Analysis: Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Critical Tip: Cross-validate with XRD for crystalline samples to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

- Identify Reactive Sites: Analyze Fukui indices to pinpoint electrophilic (C4) and nucleophilic (Cl at C2) centers .

- Transition State Modeling: Use Gaussian 16 to model SNAr (nucleophilic aromatic substitution) pathways, focusing on energy barriers for thiol/displacement reactions .

- Solvent Effects: Incorporate PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize charge-separated intermediates .

Example Calculation Output:

| Parameter | Value (kcal/mol) |

|---|---|

| ΔG‡ (Gas Phase) | 22.4 |

| ΔG‡ (DMF) | 18.9 |

Reference: demonstrates analogous DFT workflows for pyrimidine derivatives.

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. Address these by:

Standardize Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent (DMSO ≤0.1%) .

Structure-Activity Relationship (SAR) Analysis:

- Compare substituent effects: Bulkier groups (e.g., isopropylthio) may enhance membrane permeability but reduce target binding .

- Tabulate IC₅₀ values against analogs:

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| A | Isopropylthio | 0.45 |

| B | Methylthio | 1.2 |

| C | Phenylthio | 0.8 |

Validate Mechanisms: Use knock-out models or competitive binding assays to confirm target specificity .

Reference: and highlight SAR trends in pyrimidine-based bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。